Dhhbe

Description

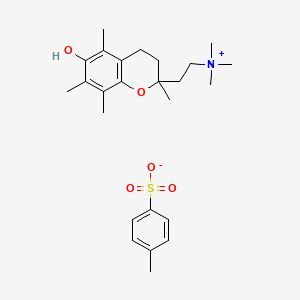

Dhhbe (Chemical name: 7-Bromobenzo[b]thiophene-2-carboxylic acid, CAS No. 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a fused benzene-thiophene ring system substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. Key properties include:

- Polar Surface Area (TPSA): 65.54 Ų

- Lipophilicity (LogP): 2.75

- GI Absorption: High

- BBB Permeability: Yes

- CYP Inhibition: CYP1A2 inhibitor

This compound is synthesized via sulfonation and bromination reactions, often using sulfuryl chloride (SO₂Cl₂) under reflux conditions in methanol or ethanol . Its structural features make it relevant in medicinal chemistry for enzyme inhibition studies and as a precursor for metal-coordination ligands.

Properties

CAS No. |

130573-32-9 |

|---|---|

Molecular Formula |

C25H37NO5S |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl-trimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H29NO2.C7H8O3S/c1-12-13(2)17-15(14(3)16(12)20)8-9-18(4,21-17)10-11-19(5,6)7;1-6-2-4-7(5-3-6)11(8,9)10/h8-11H2,1-7H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

OCKUZZXXLQTSON-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |

Synonyms |

3,4-dihydro-6-hydroxy-N,N,N,2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate DHHBE MDL 73404 MDL 74,405 MDL 74405 MDL-73404 MDL-74405 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Two structurally analogous compounds are selected for comparison: 7-Bromobenzo[b]thiophene-2-carboxylic acid (Compound A) and 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Compound B).

Structural and Physicochemical Properties

| Property | Dhhbe (CAS 7312-10-9) | Compound A (CAS N/A) | Compound B (CAS N/A) |

|---|---|---|---|

| Molecular Formula | C₉H₅BrO₂S | C₉H₅BrO₂S | C₁₀H₇BrO₂S |

| Molecular Weight (g/mol) | 257.10 | 257.10 | 271.12 |

| Bromine Position | 7 | 7 | 6 |

| Substituents | -COOH at C2, -Br at C7 | -COOH at C2, -Br at C7 | -COOH at C2, -Br at C6, -CH₃ at C4 |

| TPSA (Ų) | 65.54 | 65.54 | 65.54 |

| LogP | 2.75 | 2.75 | 3.10 |

| GI Absorption | High | High | Moderate |

| BBB Permeability | Yes | Yes | No |

Key Observations:

- Compound A is structurally identical to this compound but lacks explicit literature data on bioactivity, suggesting this compound may be a standardized variant of this compound .

- Compound B introduces a methyl group at C4, increasing hydrophobicity (LogP = 3.10) but reducing BBB permeability due to steric hindrance .

Research Implications and Gaps

- Structural Optimization: this compound’s 7-bromo configuration maximizes enzyme interaction, but derivatives with dual substituents (e.g., bromine + fluorine) remain unexplored.

- Pharmacokinetic Data: Limited in vivo studies on this compound’s metabolic stability and excretion.

- Comparative Studies: No direct comparisons with non-brominated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) exist in public databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.